molecular formula C26H23FN4OS2 B1192951 JG2-38

JG2-38

货号: B1192951
分子量: 490.6154
InChI 键: KKYVWPRZLNFYCS-HJPMZXAWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JG2-38 is a novel, neutral analog of the heat shock protein 70 (Hsp70) inhibitor JG-98, developed to overcome the assay interference caused by the fluorescence of earlier rhodacyanine compounds . It functions by targeting a conserved, allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors (NEFs) and interrupting the chaperone's nucleotide cycling . This mechanism is critical for inhibiting the function of Hsp70, a molecular chaperone that is frequently overexpressed in cancer cells and stabilizes oncoproteins, contributing to tumor cell survival and resistance to chemotherapy . The replacement of the charged pyridinium moiety in JG-98 with a neutral pyridine in this compound significantly reduces intrinsic fluorescence while retaining and even improving upon its potent anti-proliferative activity . In vitro assays demonstrate its efficacy against a panel of cancer cell lines, with EC50 values of approximately 0.1 µM in MCF-7 breast cancer cells, 0.15 µM in 22Rv1 prostate cancer cells, and 0.07 µM in PC-3 prostate cancer cells . This profile makes this compound a valuable chemical probe for researchers exploring the roles of Hsp70 in tumorigenesis, cell survival pathways, and for investigating new therapeutic strategies . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

属性

分子式

C26H23FN4OS2

分子量

490.6154

IUPAC 名称

(2Z,5E)-5-(3,5-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-2-((3-((2-fluorophenyl)amino)pyridin-4-yl)methylene)thiazolidin-4-one

InChI

InChI=1S/C26H23FN4OS2/c1-4-31-23(14-17-11-12-28-15-20(17)29-19-8-6-5-7-18(19)27)34-24(25(31)32)26-30(3)21-13-16(2)9-10-22(21)33-26/h5-15,29H,4H2,1-3H3/b23-14-,26-24+

InChI 键

KKYVWPRZLNFYCS-HJPMZXAWSA-N

SMILES

O=C1N(CC)/C(S/C1=C2SC3=CC=C(C)C=C3N/2C)=C/C4=C(NC5=CC=CC=C5F)C=NC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JG2-38;  JG2 38;  JG238

产品来源

United States

Synthetic Methodologies and Chemical Design for Jg2 38 and Analogues

Synthetic Route to JG2-38 (Compound 17h)

The synthesis of this compound (Compound 17h) is part of a broader investigation into neutral analogues of the heat shock protein 70 (Hsp70) inhibitor, JG-98. The rationale for this synthetic endeavor was to create compounds with improved photochemical properties, specifically reduced fluorescence, which can interfere with biochemical and cell-based assays. nih.gov

The parent compound, JG-98, is a pyridinium-modified benzothiazole (B30560). While it exhibits promising anti-proliferative activity by binding to an allosteric site in Hsp70, the charged pyridinium (B92312) moiety contributes to undesirable fluorescence. nih.gov To address this, a key modification strategy involved replacing the charged pyridinium with a neutral pyridine (B92270) ring. This alteration was hypothesized to diminish the compound's intrinsic fluorescence while potentially maintaining its biological activity. The core of the synthetic approach involves the modular construction of the benzothiazole-pyridine scaffold, allowing for systematic variations. nih.gov

A primary driver for the synthesis of this compound was the optimization of its photochemical characteristics. The intrinsic fluorescence of the pyridinium-containing precursors like JG-98 presented challenges in various assay formats. By transitioning to a neutral pyridine scaffold, as embodied in this compound, a significant reduction in fluorescence was achieved. nih.gov This optimization allows for more reliable and less interference-prone evaluation in biochemical and cellular assays, a critical step in the preclinical development of any potential therapeutic agent. nih.gov

Generation of this compound Analogues for Structure-Activity Relationship Studies

To explore the chemical space around the this compound scaffold and to understand the structural requirements for biological activity, a series of analogues were synthesized. These efforts were aimed at elucidating the structure-activity relationship (SAR) and identifying modifications that could enhance potency and other pharmacological properties. nih.gov

A systematic investigation into the effects of various substituents on the benzothiazole ring was undertaken. Previous studies with JG-98 had indicated that small alkyl and halogen substitutions could lead to increased activity. Building on this, researchers introduced a methyl group at the 4-position of the benzothiazole core in the neutral pyridine series. nih.gov

This modification proved to be beneficial. For instance, compounds bearing a methyl group at the 4-position (compounds 17f-h in the original study) demonstrated an approximate two-fold improvement in activity. nih.gov Notably, compound 17h (this compound) , which incorporates this feature, exhibited potent anti-proliferative activity with IC₅₀ values of 0.1 µM against MCF7 breast cancer cells, 0.15 µM in 22Rv1 prostate cancer cells, and 0.07 µM for PC3 prostate cancer cells. nih.gov These values represent a significant improvement—approximately 7 to 10-fold—over the parent pyridinium compound, JG-98. nih.gov

The following table summarizes the anti-proliferative activity of this compound in different cancer cell lines:

Cell LineCancer TypeIC₅₀ (µM) nih.gov
MCF7Breast Cancer0.1
22Rv1Prostate Cancer0.15
PC3Prostate Cancer0.07

This detailed SAR study underscores the importance of subtle structural modifications in optimizing the biological activity of this class of compounds.

Mechanistic Elucidation of Jg2 38 S Molecular Interactions

Identification of Molecular Targets for JG2-38

This compound functions as an inhibitor specifically targeting the Hsp70 family of molecular chaperones. These proteins are highly expressed in various tumors and play crucial roles in maintaining cellular protein homeostasis and promoting cell survival nih.gov.

Specificity for Hsp70 Family Members (e.g., Hsp72/HSPA1A, Hsc70/HSPA8)

This compound demonstrates specificity for key members of the Hsp70 family, including the inducible heat shock protein 72 (Hsp72, HSPA1A) and the constitutively expressed heat shock cognate 70 (Hsc70, HSPA8) nih.gov. The Hsp70 family members exhibit a high degree of sequence identity, often up to 95% nih.gov. This high conservation across the family suggests that pan-inhibitors like this compound hold particular promise, as the knockdown of a single Hsp70 family member alone is typically insufficient to induce apoptosis nih.gov. In tumor cells, Hsp70s are part of multi-protein complexes that stabilize oncoproteins and confer resistance to chemotherapy nih.gov.

Allosteric Binding Mechanism of this compound

This compound exerts its inhibitory effect through an allosteric binding mechanism, meaning it binds to a site distinct from the active site, yet still influences the protein's function nih.gov.

Localization of Binding Site within Hsp70 Nucleotide Binding Domain

This compound binds to a conserved, allosteric site located within the nucleotide binding domain (NBD) of Hsp70 nih.gov. The NBD, situated at the N-terminal of Hsp70, is a critical functional unit composed of four subdomains (IA, IB, IIA, IIB) arranged into two lobes separated by a deep cleft nih.govmdpi.com. The binding of ATP to the NBD induces significant conformational changes that allosterically regulate the affinity of the substrate binding domain (SBD) for its client proteins haematologica.orgbiorxiv.org. By binding to this allosteric site within the NBD, this compound modulates these crucial conformational dynamics, thereby impacting Hsp70's chaperone activity nih.gov.

Key Residues Involved in this compound-Hsp70 Interaction (e.g., R72, K71, T13, F150, P147, T204)

Molecular docking studies have elucidated the specific amino acid residues critical for the interaction between this compound (referred to as compound 17h in some studies) and Hsp70. This compound is anchored in a deep pocket formed by residues Arginine 72 (R72), Lysine 71 (K71), Threonine 13 (T13), Phenylalanine 150 (F150), Proline 147 (P147), and Threonine 204 (T204) nih.gov. Within this binding pose, the pyridine (B92270) ring of this compound is largely exposed to the solvent, while its benzyl (B1604629) group is strategically positioned into an adjacent hydrophobic pocket. This specific interaction geometry is believed to contribute to the compound's binding preference nih.gov.

Table 1: Key Amino Acid Residues Involved in this compound-Hsp70 Interaction

ResidueTypeLocation within Hsp70 NBDRole in Binding
R72BasicNBDForms deep pocket
K71BasicNBDForms deep pocket
T13PolarNBDForms deep pocket
F150HydrophobicNBDForms deep pocket
P147ProlineNBDForms deep pocket
T204PolarNBDForms deep pocket

Downstream Molecular Pathway Modulation by this compound

The inhibition of Hsp70 by this compound leads to significant downstream effects, primarily impacting the stability and function of Hsp70's client proteins, which are often involved in pro-survival pathways in cancer cells nih.gov.

Effects on Hsp70 Client Proteins (e.g., Oncogenic Kinases: Akt1, c-Raf-1, CDK4, HuR)

Treatment with this compound results in the degradation of various pro-survival proteins, a phenomenon attributed to the essential role of Hsp70 chaperone function in maintaining their proper folding and stability nih.gov. Specifically, studies have shown that this compound reduces the levels of several key oncogenic kinases, including Akt1, c-Raf-1, and CDK4, as well as the translation factor HuR, by approximately 50% nih.gov. This observed reduction is a direct consequence of Hsp70 inhibition nih.gov.

A notable finding is that treatment with this compound does not induce a compensatory stress response, as evidenced by stable levels of Hsp72 and Hsp90 nih.gov. This is crucial because the activation of such stress responses can otherwise diminish the efficacy of chaperone inhibitors nih.gov. The ability of Hsp70 to stabilize oncoproteins and confer chemotherapy resistance in tumor cells underscores the therapeutic potential of inhibitors like this compound nih.gov. Furthermore, the simultaneous inhibition or depletion of Hsp70 and Hsc70 has been shown to lead to the proteasome-dependent degradation of Hsp90 cancer-critical client proteins, such as c-Raf and CDK4 oncohemakey.com.

Table 2: Effects of this compound on Hsp70 Client Proteins

Client ProteinTypeObserved Effect upon this compound Treatment
Akt1Oncogenic KinaseLevels reduced by ~50% nih.gov
c-Raf-1Oncogenic KinaseLevels reduced by ~50% nih.gov
CDK4Oncogenic KinaseLevels reduced by ~50% nih.gov
HuRTranslation FactorLevels reduced by ~50% nih.gov

Degradation of Oncoproteins

A key finding in the study of this compound is its capacity to induce the degradation of pro-survival proteins, particularly oncogenic kinases. In experimental settings, such as the treatment of 22Rv1 cancer cells, this compound led to a substantial reduction in the levels of several critical oncoproteins.

Observed Oncoprotein Degradation by this compound in 22Rv1 Cells nih.gov

Oncoprotein/FactorReduction in Levels (Approximate)
Akt1~50%
c-Raf-1~50%
CDK4~50%
HuR~50%

This degradation is consistent with the compound's role as an Hsp70 inhibitor, given that the proper folding and stability of these client proteins are dependent on chaperone functions provided by Hsp70 nih.gov. The inhibition of Hsp70, and its constitutive isoform Hsc70, can lead to the proteasome-dependent degradation of various client proteins, including those involved in oncogenesis termedia.pl.

Absence of Heat Shock Response Elicitation

An important characteristic distinguishing this compound from some other chaperone inhibitors is its inability to elicit a stress response. Studies have shown that treatment with this compound does not result in increased levels of heat shock proteins such as Hsp72 and Hsp90, which are typical indicators of a cellular stress response nih.gov. This absence of a compensatory heat shock response is considered beneficial, as such responses have been hypothesized to diminish the sensitivity of cancer cells to chaperone inhibitors, potentially limiting their therapeutic efficacy nih.gov.

Role in Apoptotic Pathway Modulation (as a research observation in cell models)

Research observations in various cell models indicate that this compound plays a role in modulating apoptotic pathways, primarily through its anti-proliferative effects. This compound has demonstrated promising anti-proliferative activity across different cancer cell lines, notably in breast and prostate cancer models nih.govtermedia.plevitachem.comnih.govtermedia.pl.

Anti-proliferative Activity (IC50) of this compound nih.gov

Cell LineIC50 (μM)
MCF70.1
22Rv10.15
PC30.07

While direct induction of apoptosis by this compound is implied through its mechanism as an Hsp70 inhibitor, the broader context of Hsp70 inhibition supports this role. Hsp70 and Hsc70 are known to be overexpressed in many cancers, where they contribute to the stabilization of oncoproteins and resistance to chemotherapy nih.gov. The knockdown of both Hsp72 and Hsc70 has been shown to induce preferential cell death in cancer cells nih.gov. Furthermore, other Hsp70 inhibitors have been observed to promote apoptosis in various cancer cell lines by affecting critical cellular pathways termedia.plmdpi.com. Apoptosis, a genetically programmed process, involves the activation of caspases and is regulated by a delicate balance of pro-apoptotic and anti-apoptotic proteins, particularly those from the Bcl-2 family mdpi.comgenome.jpoaepublish.com. The observed anti-proliferative activity of this compound aligns with the broader understanding that Hsp70 inhibition can lead to cellular demise in cancer models by disrupting critical survival mechanisms and potentially activating apoptotic cascades.

Structure Activity Relationship Sar Studies of Jg2 38 and Derivatives

Correlations Between Structural Modifications and Biological Activity (e.g., Antiproliferative Effects)

JG2-38 was designed as a less fluorescent analog of its predecessor, JG-98, yet it successfully maintained significant antiproliferative activity nih.govnih.gov. This compound has demonstrated potent inhibitory effects against various cancer cell lines, particularly breast and prostate cancer cells nih.govnih.govunich.it.

Antiproliferative Activity of this compound nih.govunich.it

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)0.1
22Rv1 (Prostate Cancer)0.15
PC3 (Prostate Cancer)0.07

These inhibitory concentrations represent a substantial improvement, showing a 7 to 10-fold enhancement in potency compared to JG-98 nih.gov. Molecular docking studies have provided insights into the binding mode of this compound, suggesting that it anchors within a deep pocket of the Hsp70 NBD, interacting with key residues such as R72, K71, T13, F150, P147, and T204 nih.gov. This specific interaction contributes to its mechanism of inhibiting Hsp70, which is overexpressed in many cancers and plays a critical role in stabilizing oncogenic proteins and conferring chemotherapy resistance nih.govnih.gov.

Impact of Benzothiazole (B30560) and Pyridine (B92270) Moiety Substitutions on Inhibitory Potency

The core structure of this compound incorporates both benzothiazole and pyridine moieties, and modifications to these regions have been shown to significantly impact its biological activity nih.govunich.it.

Benzothiazole Moiety Substitutions: Previous SAR studies on JG-98 analogs indicated that small alkyl and halogen substitutions on the benzothiazole ring could enhance activity nih.gov. For instance, the presence of a methyl group at the 4-position of the benzothiazole ring, as found in this compound (compound 17h) and related analogs (17f-h), led to an approximate 2-fold improvement in activity nih.gov. While methyl and methoxy (B1213986) substitutions showed similar trends, ortho-fluoro analogs (e.g., 17k) exhibited optimal activity within a similar range (IC₅₀ ~0.1 to 0.19 μM) nih.gov. The benzothiazole substitution is generally tolerated at either the 4- or 5-position. However, attempts to replace a 4-methoxy group with 5-fluoro groups in certain analogs (17l-n) resulted in a general decrease in activity, highlighting the specificity of positional effects nih.gov.

Pyridine Moiety Substitutions: A pivotal structural modification in the development of this compound was the replacement of the charged pyridinium (B92312) group in JG-98 with a neutral pyridine nih.govnih.gov. This change was critical for reducing the compound's fluorescence, which can interfere with biochemical and cell-based assays, while crucially maintaining its promising antiproliferative activity nih.govnih.gov. The pyridine ring of this compound, despite being largely solvent-exposed in its predicted binding pose, plays an important role by positioning the adjacent benzyl (B1604629) group into a hydrophobic pocket within the Hsp70 binding site nih.gov. Furthermore, SAR studies have indicated that the ortho-fluorine substitution on the aniline (B41778) group, which is connected to the pyridine moiety, positively contributes to the compound's activity unich.ittandfonline.com. Fluorine substitution is a common strategy in medicinal chemistry to enhance biological activity, improve binding affinity, and increase chemical or metabolic stability due to its small size and high electronegativity tandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational approaches that correlate the structural and physicochemical properties of compounds with their biological activities nih.govmdpi.com. These methods are widely employed in drug discovery to predict the activity of new compounds and to identify key chemical features contributing to their effects mdpi.comamazon.com.

While specific detailed QSAR models exclusively for this compound analogues are not extensively elaborated in the provided literature snippets, the broader research context from which this compound emerged, particularly studies on Hsp70 inhibitors, indicates that molecular docking studies are often followed by QSAR analyses to further understand and optimize compound activity nih.govresearchgate.net. This suggests that QSAR methodologies have been considered or applied within the development pipeline of Hsp70 inhibitors, including the series that led to this compound. Such studies help in understanding how modifications to the molecular structure, such as those made to the benzothiazole and pyridine moieties, quantitatively affect the inhibitory potency against Hsp70 and, consequently, the antiproliferative effects observed in cancer cells nih.govmdpi.com.

Computational and Theoretical Studies of Jg2 38

Molecular Docking Simulations for Binding Pose Prediction

Molecular docking simulations have been employed to predict the most favorable binding orientation of JG2-38 within its biological target, Hsp70. These studies utilized the crystal structure of a truncated form of human heat shock cognate 70 (Hsc70), specifically the nucleotide-binding domain (NBD), identified by the Protein Data Bank (PDB) code 3HSC. nih.gov

The simulations, performed using Schrödinger software, identified a potential binding pose for this compound within a deep, conserved allosteric pocket in the NBD of Hsc70. nih.gov In this predicted orientation, the pyridine (B92270) ring of the this compound molecule is largely exposed to the solvent. nih.gov Conversely, this positioning allows the benzyl (B1604629) group of the inhibitor to fit into an adjacent hydrophobic pocket, contributing to the stability of the interaction. nih.gov

Analysis of the best-predicted docking models reveals that this compound is anchored within the allosteric pocket through interactions with several key amino acid residues. nih.gov The primary residues forming this binding site and interacting with this compound are located within 5 angstroms of the ligand. nih.gov

The specific residues identified as crucial for anchoring this compound in the binding pocket of Hsc70 (PDB: 3HSC) are detailed below. nih.gov

Table 1: Key Interacting Residues between this compound and Hsc70 (PDB: 3HSC)

Interacting Residue
Arginine 72 (R72)
Lysine 71 (K71)
Threonine 13 (T13)
Phenylalanine 150 (F150)
Proline 147 (P147)
Threonine 204 (T204)

Data sourced from molecular docking simulations. nih.gov

Molecular Dynamics Simulations of this compound-Target Complexes (if conducted)

As of the latest available research, specific studies detailing molecular dynamics (MD) simulations for the this compound-Hsp70 complex have not been published. While MD simulations are a common follow-up to docking studies to assess the stability of predicted binding poses and characterize the dynamic nature of the complex over time, this specific analysis for this compound is not yet in the public domain.

Electronic Structure Analysis of this compound

The electronic structure of this compound is a key feature that was intentionally modified from its parent compounds, such as JG-98. The precursor molecules possess a conjugated π-electron system that includes a rhodacyanine and a charged pyridinium (B92312) moiety. nih.gov This extended conjugation is the likely origin of their significant fluorescence (excitation at ~470 nm, emission at ~560 nm), a photochemical property that can interfere with certain biochemical assays like fluorescence polarization. nih.gov

A primary goal in the development of this compound was to create a neutral, non-fluorescent analog. This was achieved by replacing the charged pyridinium with a neutral pyridine ring. nih.gov This modification alters the electronic distribution across the molecule, sufficiently reducing the fluorescence while maintaining the necessary structural elements for binding to Hsp70. nih.gov The improved photochemical properties of this compound make it a more versatile chemical probe for a broader range of biological applications. nih.gov

Chemoinformatics Approaches in this compound Research

The development of this compound is a prime example of a chemoinformatics-driven drug discovery effort, leveraging structure-activity relationships (SAR) and computational design to optimize a lead compound. The research began with the Hsp70 inhibitor JG-98 and aimed to create analogs with improved physicochemical properties, specifically reduced fluorescence, without sacrificing anti-proliferative activity. nih.gov

Systematic modifications were made to the parent scaffold, and the resulting analogs were tested for their efficacy. This SAR exploration revealed that certain substitutions could enhance activity. For instance, the introduction of a methyl group at the 4-position of the benzothiazole (B30560) ring led to an approximate two-fold improvement in potency. nih.gov

This compound (also referred to as compound 17h in its development series) emerged as a highly successful analog from this systematic approach. It demonstrated a significant improvement in biological activity, with IC50 values against various cancer cell lines that were approximately 7 to 10 times lower than those of the original lead compound, JG-98. nih.gov

Table 2: Comparative Anti-proliferative Activity (IC50) of this compound

Cell LineThis compound IC50 (µM)
MCF7 (Breast Cancer)0.1
22Rv1 (Prostate Cancer)0.15
PC3 (Prostate Cancer)0.07

These values represent a ~7 to 10-fold improvement over the parent compound JG-98. nih.gov

This targeted, iterative process of design, synthesis, and testing, guided by computational predictions and SAR data, exemplifies the application of chemoinformatics in modern medicinal chemistry. nih.gov

Biological Activity and Methodological Investigations of Jg2 38 in Model Systems

In Vitro Biological Activity in Cellular Models

JG2-38 has been extensively investigated for its in vitro biological activities, primarily focusing on its antiproliferative effects and its mechanism of Hsp70 inhibition within various cellular contexts.

Antiproliferative Effects in Cancer Cell Lines (e.g., Breast and Prostate Cancer Cell Lines: MCF7, 22Rv1, PC3)

This compound demonstrates potent antiproliferative activity against a panel of cancer cell lines, notably those derived from breast and prostate cancers. This activity is a key characteristic that underscores its potential as an anticancer agent. nih.govbiorxiv.orgwikipedia.orgcenmed.comtocris.com

Detailed research findings indicate that this compound exhibits sub-micromolar inhibitory concentrations (IC50) across these cell lines:

Cell LineCancer TypeIC50 (µM)
MCF7Breast Cancer0.1
22Rv1Prostate Cancer0.15
PC3Prostate Cancer0.07

These IC50 values signify a notable improvement in potency, being approximately 7 to 10-fold more active than its precursor, JG-98. nih.govtocris.com The consistent antiproliferative effects across different cancer types highlight the broad applicability of Hsp70 inhibition as a therapeutic strategy.

Cell-Based Assays and High-Throughput Screening for Activity Assessment

The development of this compound specifically addressed a critical limitation of previous Hsp70 inhibitors, such as JG-98, which possessed a charged pyridinium (B92312) moiety that caused undesirable fluorescence interference in biochemical and cell-based assays. nih.govbiorxiv.orgwikipedia.org By replacing this charged group with a neutral pyridine (B92270), this compound achieved reduced fluorescence while maintaining its promising antiproliferative activity. nih.govbiorxiv.orgwikipedia.org

This improved photochemical property makes this compound highly suitable for various cell-based assays, enabling more accurate and reliable assessment of its activity within a cellular environment. Cell-based assays are integral to high-throughput screening (HTS) platforms, providing more physiologically relevant information compared to purely biochemical assays in early drug discovery. medkoo.com The enhanced properties of this compound facilitate its integration into such screening methodologies, allowing for efficient evaluation of its cellular effects and potential interactions.

Biochemical Assays for Hsp70 Inhibition

This compound functions as an allosteric inhibitor of Hsp70, binding to a conserved site within the chaperone. nih.govbiorxiv.orgwikipedia.orgcenmed.com Molecular docking studies provide insights into its binding mode, suggesting that this compound anchors within a deep pocket of human Hsc70 (PDB code 3HSC), interacting with key residues including R72, K71, T13, F150, P147, and T204. nih.gov

Further biochemical investigations have confirmed the inhibitory effects of this compound on Hsp70's chaperone function. Treatment of 22Rv1 prostate cancer cells with this compound for 24 hours resulted in a significant reduction (approximately 50%) in the levels of several oncogenic kinases, including Akt1, c-Raf-1, and CDK4, as well as the translation factor HuR. nih.gov This degradation of pro-survival proteins is consistent with effective Hsp70 inhibition, as chaperone function is crucial for maintaining their proper folding and stability. nih.gov

Crucially, unlike some other stress-inducing agents, this compound treatment did not elicit a general cellular stress response, as evidenced by the stable levels of Hsp72 and Hsp90. nih.gov This is an important finding, as compensatory stress responses can potentially diminish the efficacy of chaperone inhibitors in a therapeutic context. nih.gov

Development and Application of this compound as a Chemical Probe

The strategic design and favorable properties of this compound underscore its utility as a valuable chemical probe in biological research.

Utilization in Exploring Roles of Hsp70s in Tumorigenesis and Cell Survival

This compound has been developed specifically as a chemical probe to facilitate a deeper understanding of the roles played by Hsp70s in the complex processes of tumorigenesis and cancer cell survival. nih.govbiorxiv.orgwikipedia.org Members of the Hsp70 family, such as Hsp72 (HSPA1A) and Hsc70 (HSPA8), are frequently overexpressed in various cancers. nih.gov In tumor cells, these chaperones are often integrated into multi-protein complexes that are distinct from those found in non-transformed cells, contributing to the stabilization of oncoproteins and conferring resistance to chemotherapy. nih.gov

Genetic knockdown studies have demonstrated that the simultaneous depletion of both Hsp72 and Hsc70 leads to preferential cell death in cancer cells, while sparing normal epithelial cells. nih.gov This observation highlights the therapeutic potential of pan-Hsp70 inhibitors like this compound. By effectively inhibiting Hsp70 and leading to the degradation of critical oncogenic client proteins without inducing a stress response, this compound serves as an excellent tool to investigate how Hsp70 contributes to the survival and proliferation of cancer cells and to validate Hsp70 as a therapeutic target. nih.gov

Application in Target Deconvolution (if explored)

While the primary literature on this compound focuses on its confirmed role as an Hsp70 inhibitor and its effects on Hsp70 client proteins, its classification as a "chemical probe" inherently implies its potential for target deconvolution studies. Chemical probes are instrumental in identifying and validating molecular targets of small molecules under physiological conditions. By perturbing specific protein functions, chemical probes like this compound allow researchers to elucidate the downstream cellular pathways and processes influenced by the targeted protein, thereby contributing to the broader understanding of a compound's mechanism of action. The detailed characterization of this compound's interaction with Hsp70 and its subsequent effects on oncogenic client proteins exemplifies its application in unraveling the molecular mechanisms by which Hsp70 contributes to cancer cell survival.

In Vivo Efficacy Studies in Animal Models (focused on mechanistic insights and target engagement, not therapeutic efficacy)

In vivo studies are crucial for understanding the systemic effects and target engagement of Hsp70 inhibitors like this compound within a complex biological environment. While this compound has shown promising in vitro activity, its application in animal models requires optimization for metabolic stability and solubility. nih.gov

Animal Model Selection and Justification for Hsp70 Research

The selection of animal models for Hsp70 research, particularly with inhibitors such as this compound, is driven by the need to investigate mechanistic insights and confirm target engagement in a physiological context. Mouse models are frequently employed in studies involving Hsp70 inhibitors due to their well-characterized genetics, ease of manipulation, and physiological relevance to human conditions where Hsp70 plays a role, such as cancer and viral infections. researchgate.net For compounds like this compound, which are designed to modulate Hsp70 activity, animal models allow for the assessment of how the compound interacts with its target in a living system, influences downstream pathways, and affects cellular processes without focusing on therapeutic outcomes. nih.gov The development of this compound is specifically aimed at optimizing its properties for future use in animal models, suggesting a strategic intent to explore its mechanistic actions in vivo. nih.gov

Biomarker Analysis in Animal Studies

Biomarker analysis is integral to demonstrating target engagement and understanding the mechanistic effects of Hsp70 inhibitors in biological systems. While direct in vivo biomarker data for this compound in animal models were not detailed in the provided sources, in vitro studies provide critical insights into the expected biomarkers. nih.gov

In cell-based investigations, this compound (referred to as compound 17h) demonstrated a significant impact on Hsp70 "client" proteins. Treatment of 22Rv1 cells with this compound for 24 hours led to a reduction of approximately 50% in the levels of several oncogenic kinases, including Akt1, c-Raf-1, and CDK4, as well as the translation factor HuR. nih.gov These proteins are known to be clients of Hsp70, and their degradation is consistent with effective Hsp70 inhibition. nih.gov

Furthermore, these in vitro studies indicated that this compound did not induce a stress response, as evidenced by the consistent levels of Hsp72 and Hsp90. nih.gov This finding is significant because compensatory stress responses can potentially diminish the efficacy of chaperone inhibitors. nih.gov In the context of future in vivo studies, these specific protein markers (Akt1, c-Raf-1, CDK4, HuR, Hsp72, and Hsp90) would serve as crucial biomarkers to assess this compound's target engagement and mechanistic effects in animal models.

Table 1: In Vitro Biomarker Changes Induced by this compound in 22Rv1 Cells

Biomarker (Protein)Observed Change (24h Treatment)Implication for Hsp70 Inhibition
Akt1~50% reductionConsistent with Hsp70 inhibition
c-Raf-1~50% reductionConsistent with Hsp70 inhibition
CDK4~50% reductionConsistent with Hsp70 inhibition
HuR~50% reductionConsistent with Hsp70 inhibition
Hsp72Constant levelsNo induced stress response
Hsp90Constant levelsNo induced stress response

Analytical Methods for this compound Detection in Research Samples

The detection and quantification of this compound in research samples are essential for pharmacokinetic and pharmacodynamic studies, including the assessment of target engagement and mechanistic insights in animal models. While specific detailed analytical methods for this compound were not provided in the search results, general approaches for small molecule detection in biological matrices are well-established in research. europa.eueurachem.orgeuropa.eu

Given that this compound is described as a small molecule Hsp70 inhibitor with improved photochemical properties, common analytical techniques suitable for its detection in research samples would likely include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method widely used for the quantification of small molecules in complex biological matrices such such as plasma, tissue homogenates, and cell lysates. It allows for the separation of this compound from other endogenous compounds and its subsequent detection and quantification based on its mass-to-charge ratio. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Depending on the specific spectroscopic properties of this compound, HPLC coupled with ultraviolet (UV) or fluorescence detectors could be utilized. Although this compound is noted as a "less fluorescent" analog compared to its predecessors, its inherent photochemical properties might still allow for detection via these methods, especially if sensitivity is not the primary concern or if pre-column derivatization is employed. nih.gov

The selection of a specific analytical method would depend on factors such as the required sensitivity, sample matrix, potential interferences, and the need for high-throughput analysis. Method validation, encompassing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ, is crucial to ensure the reliability and fitness-for-purpose of the chosen analytical procedure for research samples. europa.eueuropa.eu

Future Directions and Emerging Research Avenues for Jg2 38

Further Optimization of JG2-38 as a Chemical Probe

While this compound demonstrates improved photochemical properties, its utility for in vivo applications requires further optimization, particularly concerning its metabolic stability and solubility nih.gov. Metabolic stability is a critical pharmacokinetic property that influences a compound's half-life and exposure in biological systems, directly impacting its efficacy and duration of action in animal models nih.govsrce.hr. Compounds with low metabolic stability can be rapidly cleared from the body, leading to insufficient drug levels at the target site nih.gov. Solubility, on the other hand, dictates a compound's ability to dissolve in biological fluids, which is essential for absorption, distribution, and ultimately, its bioavailability nih.gov.

Future research efforts for this compound will likely focus on structural modifications to enhance its resistance to enzymatic degradation, for instance, by liver microsomes or hepatocytes, which are key in vitro models for assessing metabolic stability nih.govsrce.hr. Simultaneously, strategies to improve aqueous solubility, such as salt formation, prodrug approaches, or formulation adjustments, will be crucial for achieving adequate systemic exposure in animal models nih.gov. These optimization steps are fundamental to transitioning this compound from a valuable in vitro chemical probe to a viable candidate for in vivo studies, enabling comprehensive evaluation of its therapeutic potential in complex biological systems nih.govtandfonline.comgoogle.com.

Exploration of Additional Molecular Targets or Pathways beyond Hsp70

Currently, this compound is primarily characterized as an allosteric inhibitor of Hsp70, binding to a conserved site within the protein and demonstrating anti-proliferative effects linked to the degradation of Hsp70 "client" proteins nih.govresearchgate.netnih.gov. While the immediate focus remains on elucidating the full spectrum of Hsp70-mediated effects in cancer, future research may explore whether this compound, or its optimized derivatives, interacts with other molecular targets or pathways. Although some Hsp70 inhibitors, such as MKT-077 (from which this compound is a derivative), have been reported to interact with other cellular targets like oncogenic Ras, F-actin, and HIF-1α, current research on this compound specifically has not yet indicated additional primary targets beyond Hsp70 researchgate.net. Should new evidence emerge from unbiased target identification screens or phenotypic assays, investigating such novel interactions would broaden the therapeutic scope of this compound and offer insights into new mechanisms of action.

Integration with Advanced Research Platforms

Multi-Omics Data Analysis : Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems researchgate.netpaceventures.com. By integrating these diverse data types, researchers can gain a deeper understanding of how this compound affects cellular processes at multiple molecular levels. This could involve analyzing changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic profiles (metabolomics) in response to this compound treatment. Such comprehensive data can help identify novel biomarkers of response or resistance, elucidate compensatory pathways, and refine the understanding of Hsp70's role in cancer progression researchgate.netpaceventures.com.

AI/ML in Drug Discovery : AI and ML algorithms are increasingly being applied to analyze complex biological datasets, predict drug responses, and identify new therapeutic strategies researchgate.netmdpi.comnih.gov. For this compound, AI/ML could be leveraged to:

Predict Efficacy and Toxicity : Machine learning models trained on vast datasets of compound properties and biological responses could predict the in vivo efficacy and potential off-target effects of this compound or its derivatives, guiding lead optimization researchgate.netmdpi.com.

Identify Patient Subgroups : AI-driven analysis of multi-omics data from patient samples could help stratify patient populations, identifying those most likely to respond to Hsp70 inhibition with this compound, thereby facilitating personalized treatment strategies researchgate.netmdpi.com.

Accelerate Target Validation : AI can assist in uncovering hidden patterns across omics layers to validate Hsp70 as a target and potentially suggest novel synergistic targets or combination therapies researchgate.netpaceventures.com.

Optimize Chemical Structure : AI-powered computational tools can rapidly screen and design new analogs of this compound with improved metabolic stability, solubility, and target specificity, significantly reducing the time and cost associated with traditional drug discovery nih.gov.

Collaborative Research Opportunities in Chemical Biology and Oncology Research

Advancing this compound through preclinical and potentially clinical development will significantly benefit from robust collaborative research efforts across various disciplines. Chemical biology laboratories are inherently multidisciplinary, focusing on the discovery and optimization of novel chemical leads for disease-related proteins and training the next generation of drug discovery scientists utexas.edumskcc.org.

Key collaborative opportunities include:

Academic-Industry Partnerships : Collaborations between academic institutions, which often drive fundamental chemical biology discoveries, and pharmaceutical or biotechnology companies can facilitate the translation of basic research into therapeutic applications cancer.govdana-farber.org. These partnerships can provide access to high-throughput screening platforms, advanced preclinical models, and expertise in drug development and regulatory affairs.

Interdisciplinary Teams : Forming teams that bring together synthetic organic chemists, chemical biologists, pharmacologists, oncologists, and computational biologists can accelerate the optimization of this compound, characterize its mechanism of action in detail, and evaluate its efficacy in diverse cancer models mskcc.orgcancer.gov. For instance, chemical biologists can design and synthesize new this compound analogs, while pharmacologists can assess their in vitro and in vivo properties, and oncologists can guide studies in relevant cancer contexts.

Consortia and Research Networks : Participation in national and international research consortia focused on chemical biology, Hsp70 biology, or oncology can foster knowledge exchange, resource sharing, and the initiation of multi-center studies uni-due.de. These networks can provide access to diverse patient-derived samples, advanced analytical techniques, and a broader pool of expertise.

Such multidisciplinary collaborations are crucial for overcoming the inherent challenges in drug discovery and development, ultimately aiming to improve the understanding and treatment of cancer mskcc.orgdana-farber.org.

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for JG2-38, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis of this compound requires rigorous adherence to peer-reviewed protocols, including detailed characterization via NMR, HPLC, and mass spectrometry. Reproducibility hinges on documenting reaction conditions (e.g., temperature, solvent purity) and validating intermediates through spectral data matching . For novel syntheses, cross-laboratory validation and open-access sharing of raw data (e.g., crystallographic files) are recommended to address variability in yields or byproducts .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined in academic studies?

  • Methodological Answer : Standardized assays such as differential scanning calorimetry (DSC) for thermal stability and shake-flask methods for solubility are employed. Researchers must account for environmental variables (pH, temperature) and validate results against computational models (e.g., COSMO-RS). Discrepancies between experimental and predicted data should be analyzed using sensitivity tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). A meta-analysis framework should be applied:

Compile raw datasets from published studies.

Normalize data using standardized units and statistical thresholds (e.g., p-value adjustments).

Conduct subgroup analyses to identify confounding variables (e.g., solvent effects in in vitro assays).
Peer-reviewed platforms like Open Science Framework (OSF) enable transparent data reconciliation .

Q. What experimental designs optimize mechanistic studies of this compound’s target interactions?

  • Methodological Answer : Employ a hybrid approach:

  • In vitro : Surface plasmon resonance (SPR) for binding kinetics, coupled with mutagenesis to validate binding pockets.
  • In silico : Molecular dynamics simulations to predict allosteric effects, cross-validated with isothermal titration calorimetry (ITC).
    Hypothesis-driven factorial designs (e.g., varying ionic strength or co-factors) minimize false positives .

Q. How should researchers interpret conflicting structural data (e.g., crystallography vs. cryo-EM) for this compound-bound complexes?

  • Methodological Answer : Structural discrepancies require resolution via multi-method validation:

  • Compare electron density maps (crystallography) with particle distributions (cryo-EM) using software like Phenix or RELION.
  • Apply Bayesian statistics to assess confidence intervals for ligand positioning.
    Contradictions may reflect dynamic binding modes, necessitating ensemble models .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound studies?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Tools like NONMEM or Monolix allow pooling of sparse data while adjusting for covariates (e.g., batch effects). Sensitivity analyses should quantify the impact of outlier removal on EC50 estimates .

Q. How can researchers design robust negative controls for this compound in high-throughput screening?

  • Methodological Answer : Implement orthogonal controls:

Pharmacological : Use target-specific inhibitors to confirm on-mechanism effects.

Genetic : CRISPR knockdowns or knockouts to validate target dependency.

Vehicle controls : Match solvent concentrations across all assay plates to exclude excipient artifacts.
Control data must be archived with metadata (e.g., plate coordinates) for retrospective audits .

Data Reproducibility and Reporting

Q. What minimal data standards should be followed when publishing this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Provide raw spectra, assay protocols, and compound purity certificates in supplementary materials.
  • Use platforms like PubChem for depositing structural data (CID/SID).
    Journals like Beilstein Journal of Organic Chemistry mandate explicit experimental replication steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JG2-38
Reactant of Route 2
JG2-38

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。